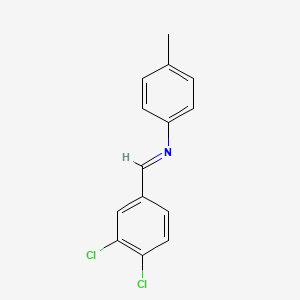

N-(3,4-Dichlorobenzylidene)-P-toluidine

Description

N-(3,4-Dichlorobenzylidene)-P-toluidine is a Schiff base derivative synthesized via the condensation of p-toluidine (C₇H₉N) with 3,4-dichlorobenzaldehyde. This compound belongs to a class of arylidene-aniline derivatives characterized by a planar imine (C=N) linkage, which confers unique electronic and steric properties. Its structure includes two chlorine atoms at the 3- and 4-positions of the benzylidene ring and a para-methyl group on the aniline moiety, influencing its reactivity and applications in materials science and pharmacology .

However, synthetic protocols for analogs suggest yields ranging from 67% to 89% under reflux conditions with glacial acetic acid .

Properties

CAS No. |

63462-35-1 |

|---|---|

Molecular Formula |

C14H11Cl2N |

Molecular Weight |

264.1 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-N-(4-methylphenyl)methanimine |

InChI |

InChI=1S/C14H11Cl2N/c1-10-2-5-12(6-3-10)17-9-11-4-7-13(15)14(16)8-11/h2-9H,1H3 |

InChI Key |

RAGIQWCNHMYINM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorobenzylidene)-P-toluidine typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and p-toluidine. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, under reflux conditions in ethanol. The reaction mixture is heated until the formation of the imine product is complete, as monitored by thin-layer chromatography (TLC). The crude product is then purified by recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorobenzylidene)-P-toluidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N-(3,4-Dichlorobenzyl)-P-toluidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dichlorobenzylidene)-P-toluidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorobenzylidene)-P-toluidine involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Dichlorobenzylidene Hydrazinecarbothioamide Derivatives

Compounds with the (E)-2-(3,4-dichlorobenzylidene)hydrazinecarbothioamide backbone (e.g., 3f, 3g) exhibit distinct physicochemical and biological profiles:

Key Observations :

- Methylation at the hydrazine nitrogen (3g vs. 3f) enhances photosynthetic electron transport (PET) inhibition, likely due to increased lipophilicity and membrane penetration .

- The absence of alkyl/aryl substituents (e.g., 3f) reduces bioactivity, highlighting the role of steric and electronic modulation .

Sulfonyl-Bridged Dichlorobenzylidene Derivatives

NE,N'E-4,4'-sulfonylbis(N-(3,4-dichlorobenzylidene)aniline) (Compound 3) demonstrates enhanced thermal stability and structural complexity:

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₁₃Cl₇N₂O₂S |

| Molecular Weight | 661.53 g/mol |

| Melting Point | 201–205°C |

| Yield | 81% |

| Elemental Analysis | C: 44.87% (calc. 44.91%) |

Comparison Insights :

Imidazolidinone and Thioxoimidazolidinone Analogs

Compounds like 5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one (CAS: 722465-80-7) exhibit modified electronic properties:

| Property | Value |

|---|---|

| Molecular Weight | 367.22 g/mol |

| Purity | 98% |

| Key Feature | Thioxo (C=S) group at position 2 |

Functional Impact :

Pharmacologically Active Analogs

- CB-184 : A morphan-7-one derivative with a 3,4-dichlorobenzylidene group shows sigma-2 receptor agonism, increasing ceramide levels in breast tumor cells (EC₅₀ = 10–100 nM) .

- N-(3,5-Dichlorobenzylidene)4-nitroaniline : Exhibits hyperpolarizability (β = 1.47×10⁻²⁷ esu) due to intramolecular charge transfer from the nitro group .

Structural-Activity Relationships :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance NLO properties but may reduce solubility .

- Dichlorobenzylidene moieties in sigma-2 ligands (e.g., CB-184) suggest a pharmacophore role in apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.